molecular formula C11H13BrO B138646 2-Bromo-1-phenyl-pentan-1-one CAS No. 49851-31-2

2-Bromo-1-phenyl-pentan-1-one

Cat. No.: B138646
CAS No.: 49851-31-2
M. Wt: 241.12 g/mol
InChI Key: XOQFMNXQYSTQPE-UHFFFAOYSA-N
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Description

2-Bromo-1-phenyl-pentan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • Lithiation Reactions : 2-Bromo-1-phenyl-pentan-1-one is involved in lithiation reactions. For instance, lithiation of 2-bromo-1,1-diphenylethene with n-butyllithium or tert-butyllithium/tetramethylethylenediamine (TMEDA) in pentane at -100 °C effects a halogen-lithium exchange (Korneev & Kaufmann, 2002).

  • Role in Synthesis of Pyrazoles : The compound is used in the synthesis of substituted pyrazoles. For example, treatment of 1-phenyl-2-bromo-2-arylhydrazonoethanone with sodium etiolates of various compounds in ethanol produces substituted pyrazoles (Shawali & Abdelhamid, 1976).

  • Synthesis of Aminomethyloxy Derivatives : It's used in the preparation of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane. The starting material is synthesized via the reaction of 1–propanethiol with 1–bromopentan–2–ol (Dzhafarov et al., 2010).

Spectroscopy and Material Science

  • Vibrational Analysis : The compound is studied in vibrational spectroscopy. For example, infrared and Raman spectra were obtained for branched-chain bromides including 3-bromomethylpentane, showing rotational isomerism (Crowder & Jalilian, 1978).

  • Complex Formation in Chemistry : It's involved in the formation of complexes, as seen in the synthesis and properties of complexes involving benzimidazole and phenolic residues (Crane & Fenton, 1991).

Molecular Studies and Reactions

  • Study of Reaction Mechanisms : The compound plays a role in studying the mechanisms of various chemical reactions. For example, a theoretical study on the thermal rearrangements of related compounds provides insights into reaction mechanisms and kinetics (Bozkaya & Özkan, 2012).

  • Isomer Separation : It's used in isomer separation research, such as in the separation of haloalkane isomers using solid supramolecular adsorption material (Wu et al., 2022).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromo-1-phenyl-pentan-1-one are not extensively documented in the available scientific literature. It is known to be highly reactive due to the presence of both an aromatic hydrocarbon group and a carbonyl group . This makes it a crucial intermediate in the synthesis of various compounds .

Cellular Effects

The specific cellular effects of this compound are not well-studied. It is known that similar compounds can have significant effects on cellular processes. For example, some compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be highly reactive, which suggests that it may interact with various biomolecules in the cell . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Dosage Effects in Animal Models

Similar compounds have been shown to have dose-dependent effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

2-bromo-1-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQFMNXQYSTQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443789
Record name 2-bromo-1-phenyl-pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49851-31-2
Record name 2-bromo-1-phenyl-pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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